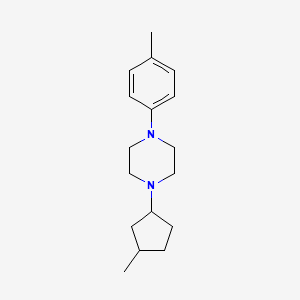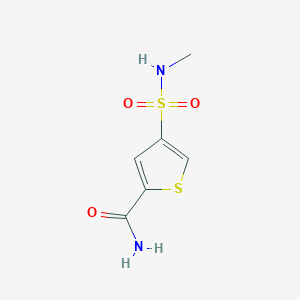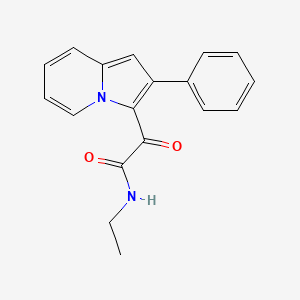
1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a 3-methylcyclopentyl group and a 4-methylphenyl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction catalyzed by ruthenium (II) complexes.
Introduction of Substituents: The 3-methylcyclopentyl and 4-methylphenyl groups can be introduced via nucleophilic displacement reactions or palladium-catalyzed cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing eco-friendly and cost-effective methods such as visible-light-promoted decarboxylative annulation protocols .
化学反应分析
Types of Reactions: 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-aryl derivatives.
科学研究应用
1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive functions, potentially exerting antidepressant or antipsychotic effects.
相似化合物的比较
- 1-(3-methylcyclopentyl)-4-phenylpiperazine
- 1-(3-methylcyclopentyl)-4-(4-chlorophenyl)piperazine
- 1-(3-methylcyclopentyl)-4-(4-fluorophenyl)piperazine
Comparison: 1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine stands out due to its unique combination of substituents, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs. The presence of the 4-methylphenyl group, in particular, may enhance its binding affinity to certain receptors and influence its overall biological activity.
属性
IUPAC Name |
1-(3-methylcyclopentyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-14-3-6-16(7-4-14)18-9-11-19(12-10-18)17-8-5-15(2)13-17/h3-4,6-7,15,17H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGYWKRSROVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1-Heptylbenzimidazol-2-yl)amino]propan-1-ol;hydrobromide](/img/structure/B5247485.png)
![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B5247493.png)
![1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5247494.png)

![1-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5247504.png)


![(3-chloro-4-methylphenyl)[4-(5-chloro-2-thienyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B5247515.png)
![2-Methoxy-4-[[methyl-[[1-(2-methylphenyl)tetrazol-5-yl]-phenylmethyl]amino]methyl]-6-nitrophenol](/img/structure/B5247528.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5247551.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5247553.png)
![[2-ethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B5247564.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide](/img/structure/B5247566.png)
